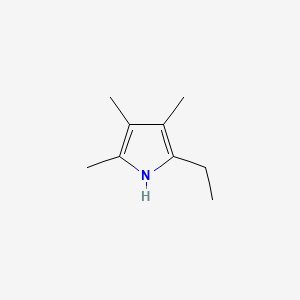

2-Ethyl-3,4,5-trimethyl-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-3,4,5-trimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

2-Ethyl-3,4,5-trimethyl-1H-pyrrole serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of both ethyl and methyl groups enhances its lipophilicity, making it a suitable candidate for reactions involving hydrophobic environments.

Synthesis of Pyrrole Derivatives

The compound can be synthesized through various methods, including the Paal-Knorr reaction, where it acts as a precursor to more complex pyrrole derivatives. This reaction typically involves the condensation of 1,4-dicarbonyl compounds with primary amines . The ability to generate diverse pyrrole derivatives expands its utility in synthetic organic chemistry.

Pharmacological Potential

Research has indicated that pyrrole derivatives exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties. For instance, studies have shown that compounds derived from pyrroles can inhibit pro-inflammatory cytokines and exhibit potential therapeutic effects against various diseases .

Interaction Studies

Investigations into the interactions of this compound with biological systems have revealed its potential role in drug development. Understanding its reactivity with electrophiles and nucleophiles aids in elucidating its mechanism of action within biological contexts.

Material Science

Functionalization of Materials

In material science, this compound has been utilized for the functionalization of carbon black. This application enhances the properties of elastomeric composites used in tires and other rubber products. The functionalized carbon black demonstrates improved dynamic rigidity and reduced filler mass compared to traditional silica-based composites .

Propriétés

Formule moléculaire |

C9H15N |

|---|---|

Poids moléculaire |

137.22 g/mol |

Nom IUPAC |

2-ethyl-3,4,5-trimethyl-1H-pyrrole |

InChI |

InChI=1S/C9H15N/c1-5-9-7(3)6(2)8(4)10-9/h10H,5H2,1-4H3 |

Clé InChI |

COLWCZJTSIGRQI-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=C(N1)C)C)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.